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Compound of Interest

Compound Name: 2-Nitro-1-naphthol

Cat. No.: B145949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-1-
naphthol (C₁₀H₇NO₃), a key intermediate in the synthesis of various dyes and a compound of

interest in analytical and medicinal chemistry. This document summarizes key spectroscopic

data, outlines experimental protocols for data acquisition, and presents a logical workflow for its

analysis, designed to aid researchers in its characterization and application.

Physicochemical Properties
2-Nitro-1-naphthol is a derivative of 1-naphthol with a nitro group at the 2-position. Its

chemical structure and key properties are summarized below.

Property Value Reference

Molecular Formula C₁₀H₇NO₃ [1][2][3]

Molecular Weight 189.17 g/mol [1][2][3]

CAS Number 607-24-9 [1][2][3]

Melting Point 123-125 °C

Appearance Yellow crystals [4]

LogP 2.9 [1]
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Spectroscopic Data
The following sections present a summary of the key spectroscopic data for 2-Nitro-1-
naphthol, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy. While specific ¹H and ¹³C NMR data were not readily available in the searched

literature, a general approach to its interpretation based on the parent compound, 2-naphthol,

is discussed.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Nitro-1-naphthol exhibits characteristic absorption bands

corresponding to its hydroxyl, nitro, and aromatic functionalities.

Technique
Wavenumber
(cm⁻¹)

Assignment Source

ATR-IR Broad band ~3400 O-H stretching [1]

ATR-IR ~1520 and ~1340

Asymmetric and

symmetric NO₂

stretching

[1]

ATR-IR ~1600-1450
Aromatic C=C

stretching
[1]

KBr Wafer Not specified Not specified [1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. The

electron ionization (EI) mass spectrum of 2-Nitro-1-naphthol is characterized by a prominent

molecular ion peak.
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Technique m/z Assignment Source

Electron Ionization 189 [M]⁺ (Molecular Ion) [2]

Electron Ionization Not specified
Fragmentation pattern

available in source
[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 2-Nitro-1-naphthol is expected to show absorption bands in the UV region

due to the presence of the naphthalene ring and the nitro group. While specific λmax values for

2-Nitro-1-naphthol were not explicitly found, studies on similar compounds like 2-nitrophenol

and 2-nitroso-1-naphthol indicate that the absorption maxima are sensitive to the solvent and

pH. For instance, the UV-Vis spectrum of 2-nitroso-1-naphthol in ethanol exhibits three

absorption maxima.[5]

Solvent λmax (nm)
Molar Absorptivity
(ε)

Source

Not specified Not specified Not specified

Note: Specific UV-Vis data for 2-Nitro-1-naphthol requires experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.

Although specific experimental ¹H and ¹³C NMR data for 2-Nitro-1-naphthol were not found in

the initial search, the expected spectrum can be predicted based on the structure and by

comparison with the parent compound, 2-naphthol.

Expected ¹H NMR Features:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm)

corresponding to the protons on the naphthalene ring. The presence of the nitro group will

influence the chemical shifts of the adjacent protons.
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Hydroxyl Proton: A singlet for the hydroxyl proton, the chemical shift of which can be highly

variable depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Features:

Ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical

shifts will be influenced by the electron-withdrawing nitro group and the electron-donating

hydroxyl group.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible

spectroscopic data. The following sections outline general procedures for the spectroscopic

analysis of 2-Nitro-1-naphthol.

Sample Preparation
For IR Spectroscopy (ATR): A small amount of the solid sample is placed directly on the ATR

crystal.

For IR Spectroscopy (KBr Pellet): A small amount of the sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

For Mass Spectrometry (EI): The sample is introduced into the mass spectrometer, typically

via a direct insertion probe, and vaporized before ionization.

For UV-Vis Spectroscopy: A solution of the sample is prepared in a suitable UV-transparent

solvent (e.g., ethanol, acetonitrile) of a known concentration.

For NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Instrumentation and Data Acquisition
FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

IR spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
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Mass Spectrometer: A mass spectrometer equipped with an electron ionization source is

used. The mass spectrum is recorded over a suitable m/z range.

UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to record the

absorption spectrum, typically from 200 to 800 nm.

NMR Spectrometer: A high-field NMR spectrometer is used to record the ¹H and ¹³C NMR

spectra.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-Nitro-1-naphthol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesis of 2-Nitro-1-naphthol

Purification (e.g., Recrystallization)

FTIR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy NMR Spectroscopy

Functional Group Identification Molecular Weight and Formula Confirmation Electronic Transitions Analysis Structural Elucidation

Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Nitro-1-
naphthol.

Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of 2-Nitro-1-
naphthol and its expected spectroscopic features.

Chemical Structure

Spectroscopic Features

2-Nitro-1-naphthol
(C₁₀H₇NO₃)

IR:
- O-H stretch (~3400 cm⁻¹)

- NO₂ stretches (~1520, 1340 cm⁻¹)
- Aromatic C=C stretches

correlates to

MS:
- Molecular Ion [M]⁺ at m/z 189

correlates to

UV-Vis:
- π→π* transitions of aromatic system

correlates to

NMR:
- Aromatic ¹H signals
- Hydroxyl ¹H signal

- 10 distinct ¹³C signals

correlates to

Click to download full resolution via product page

Caption: Correlation of 2-Nitro-1-naphthol's structure with its key spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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